molecular formula C8H15Cl B14483120 3-(Chloromethyl)hept-3-ene CAS No. 65588-46-7

3-(Chloromethyl)hept-3-ene

Cat. No.: B14483120
CAS No.: 65588-46-7
M. Wt: 146.66 g/mol
InChI Key: FVHYBJRVHJBRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a chloromethyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)hept-3-ene typically involves the chloromethylation of hept-3-ene. One common method is the reaction of hept-3-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of hept-3-ene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)hept-3-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Electrophilic Addition: Halogens like bromine or chlorine can be added across the double bond in the presence of a solvent like dichloromethane.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bond into an epoxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

    Addition Products: Dihalides or hydrogenated alkanes are common products of addition reactions.

    Oxidation Products: Epoxides or hydroxylated derivatives are typical oxidation products.

Scientific Research Applications

3-(Chloromethyl)hept-3-ene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The reactivity of the chloromethyl group allows for the modification of biomolecules, aiding in the study of biological processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)hept-3-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Heptene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(Bromomethyl)hept-3-ene: Similar in structure but with a bromomethyl group, which can lead to different reactivity and selectivity in reactions.

    3-(Hydroxymethyl)hept-3-ene: Contains a hydroxymethyl group, making it more suitable for reactions involving hydrogen bonding or further oxidation.

Uniqueness

3-(Chloromethyl)hept-3-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.

Properties

CAS No.

65588-46-7

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

3-(chloromethyl)hept-3-ene

InChI

InChI=1S/C8H15Cl/c1-3-5-6-8(4-2)7-9/h6H,3-5,7H2,1-2H3

InChI Key

FVHYBJRVHJBRPD-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.